3,6-Di-o-acetyl-d-glucal

Description

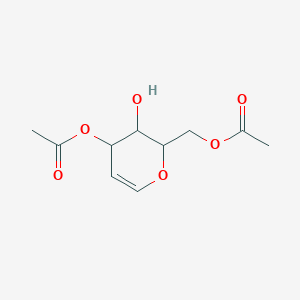

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-6(11)15-5-9-10(13)8(3-4-14-9)16-7(2)12/h3-4,8-10,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXKCQQJJNRDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Di-O-acetyl-D-glucal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di-O-acetyl-D-glucal is a partially protected derivative of D-glucal, a key building block in carbohydrate chemistry. Its strategic placement of acetyl groups allows for selective chemical modifications at other positions, making it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, and known characterization data. While extensive quantitative data for this specific isomer is limited in publicly available literature, this guide compiles the most relevant information to support research and development efforts in carbohydrate-based drug discovery.

Introduction

Glycoscience is a rapidly expanding field with profound implications for drug development, materials science, and molecular biology. Glycals, cyclic enol ether derivatives of sugars, are versatile synthons for the preparation of a wide array of carbohydrate-based molecules, including oligosaccharides, glycosides, and various C-nucleosides. The strategic protection and deprotection of hydroxyl groups on the glycal scaffold are paramount for achieving regioselective synthesis. This compound, with its acetylated primary and C-3 hydroxyl groups, presents a unique pattern of reactivity, rendering the C-4 hydroxyl group available for further functionalization. This guide will delve into the synthetic pathways to access this specific isomer and present the available analytical data.

Physicochemical Properties

Detailed physicochemical and spectral data for this compound are not extensively reported in peer-reviewed literature. The majority of available data pertains to the more common starting material, 3,4,6-tri-O-acetyl-D-glucal. However, based on the synthesis described in patent literature, some analytical information has been derived.

Table 1: Physicochemical and Spectral Data of this compound and its Precursor

| Property | This compound | 3,4,6-Tri-O-acetyl-D-glucal |

| Molecular Formula | C₁₀H₁₄O₆ | C₁₂H₁₆O₇ |

| Molecular Weight | 230.21 g/mol | 272.25 g/mol |

| Appearance | Not specified in detail | White crystalline powder |

| Melting Point | Not available | 53-55 °C |

| Optical Rotation | Not available | [α]²⁵/D -12° (c=2 in ethanol) |

| ¹H-NMR (CDCl₃, δ) | 6.43 (dd, J=6.3, 1.2 Hz, 1H), 5.37 (m, J=4.7 Hz, 1H), 4.65 (ddd, J=3.8, 1.7 Hz, 1H), 4.30 (m, 1H), 4.15-4.32 (m, 2H), 4.15 (m, 1H), 2.41 (bs, 1H), 2.08-2.06 (2s, 6H)[1] | ~6.49 (d, 1H), ~5.3-5.4 (m, 1H), ~5.25 (m, 1H), ~4.85 (m, 1H), ~4.2-4.4 (m, 2H), ~2.0-2.1 (m, 9H) |

| ¹³C-NMR | Not available | Not available in detail |

| Infrared (IR) | Not available | Not available in detail |

| Mass Spectrometry | Not available | Not available in detail |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. This process consists of a regioselective enzymatic deacetylation followed by a base-catalyzed intramolecular acyl migration.

Experimental Protocol: Chemo-enzymatic Synthesis

This protocol is adapted from the process described in patent WO2008081270A2[1].

Step 1: Enzymatic Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal to 3,4-Di-O-acetyl-D-glucal

-

Reaction Setup: Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer containing 20% acetonitrile.

-

pH Adjustment: Adjust and maintain the pH of the solution at 4.0.

-

Enzyme Addition: Add 1 gram of Candida Rugosa lipase immobilized on octyl-agarose gel.

-

Incubation: Stir the solution mechanically at room temperature.

-

Monitoring: Monitor the reaction progress by HPLC. Maintain the pH at 4.0 by automatic titration.

-

Completion: The reaction is typically complete after 4 hours, achieving 100% conversion of the substrate to 3,4-di-O-acetyl-D-glucal.

-

Enzyme Removal: Remove the immobilized enzyme by filtration.

Step 2: Base-Catalyzed C-4 to C-6 Acyl Migration

-

pH Adjustment: Take the filtrate containing 3,4-di-O-acetyl-D-glycal and adjust the pH to a range of 8.0 to 9.5. A pH of 8.6 to 9.0 is advantageous[1].

-

Reaction Conditions: Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours[1]. This induces a selective C-4 to C-6 acyl migration, yielding this compound.

-

Work-up:

-

Acidify the solution to a pH between 3 and 5 to stop the migration.

-

Remove the organic solvent (acetonitrile) under reduced pressure.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate, 1/1 v/v) to obtain pure this compound. A global yield of up to 90% has been reported for this process[1].

Synthesis Workflow

Caption: Chemo-enzymatic synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not well-documented, its structural features suggest its utility as a key intermediate in the synthesis of various biologically active molecules. The free hydroxyl group at the C-4 position provides a handle for the introduction of various functionalities or for glycosylation reactions.

Potential applications include:

-

Synthesis of Novel Glycosides: The free C-4 hydroxyl can act as a glycosyl acceptor, allowing for the formation of disaccharides and oligosaccharides with unique linkages. These complex carbohydrates can be designed to interact with specific biological targets.

-

Preparation of Deoxy Sugars: The glucal double bond can be functionalized to introduce different substituents or to be reduced, leading to the synthesis of 2-deoxy and 2,3-dideoxy sugars, which are components of many natural products with pharmacological properties.

-

Scaffold for Combinatorial Chemistry: The selective protection offered by the two acetyl groups allows for the systematic modification of the D-glucal core, enabling the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable, albeit under-characterized, intermediate in carbohydrate synthesis. The chemo-enzymatic route from the readily available 3,4,6-tri-O-acetyl-D-glucal provides an efficient pathway for its preparation. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential in the synthesis of novel therapeutic agents. The strategic availability of the C-4 hydroxyl group makes it a promising building block for the development of complex and biologically active glycoconjugates. This guide serves as a foundational resource for researchers looking to utilize this versatile synthon in their synthetic endeavors.

References

An In-depth Technical Guide to 3,6-Di-O-acetyl-D-glucal: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di-O-acetyl-D-glucal is a selectively protected derivative of D-glucal, a key building block in modern carbohydrate chemistry. Its unique substitution pattern, with a free hydroxyl group at the C-4 position, makes it a valuable intermediate for the synthesis of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of this compound, including detailed experimental protocols and data presentation for researchers in the field of drug development and carbohydrate chemistry.

Core Structure and Stereochemistry

This compound is a pyranoid glycal, a class of unsaturated carbohydrates characterized by a double bond between carbons 1 and 2 of the pyranose ring. The "D-glucal" designation indicates its origin from D-glucose and the inherent stereochemistry at the chiral centers. The acetyl groups are located at the C-3 and C-6 positions, leaving a reactive hydroxyl group at C-4.

The stereochemistry of the pyranose ring is crucial for its reactivity and biological recognition. In this compound, the substituents at C-3, C-4, and C-5 retain the stereochemical configuration of the parent D-glucose molecule.

Key Structural Features:

-

Pyranose Ring: A six-membered heterocyclic ring containing one oxygen atom.

-

Endocyclic Double Bond: A double bond between C-1 and C-2.

-

Acetyl Groups: Ester functional groups at the C-3 and C-6 positions.

-

Free Hydroxyl Group: A nucleophilic hydroxyl group at the C-4 position.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value (for 3,4,6-tri-O-acetyl-D-glucal) |

| Molecular Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 51-52 °C |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, EtOH, MeOH, THF |

Spectroscopic Characterization:

Confirmation of the structure of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like COSY are employed to definitively establish the position of the migrated acetyl group.[1]

Synthesis of this compound

The preparation of this compound is achieved through a multi-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. The synthesis involves a regioselective deacetylation followed by a base-catalyzed acyl migration.[1]

Experimental Protocols

Step 1: Regioselective Deacetylation of 3,4,6-tri-O-acetyl-D-glucal to 3,4-Di-O-acetyl-D-glucal [1]

This step involves the selective removal of the acetyl group at the C-6 position.

-

Materials:

-

3,4,6-tri-O-acetyl-D-glucal

-

Immobilized lipase (e.g., from Candida rugosa)

-

Phosphate buffer (50 mM, pH 4.0)

-

Acetonitrile

-

-

Procedure:

-

Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.

-

Add immobilized Candida rugosa lipase to the solution.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by HPLC. Maintain the pH at 4.0 by automatic titration.

-

Once the conversion of the substrate is complete (typically after 4 hours), remove the immobilized enzyme by filtration.

-

Step 2: C-4 to C-6 Acyl Migration to Yield this compound [1]

This key step involves the intramolecular transfer of the acetyl group from the C-4 to the C-6 position.

-

Materials:

-

Solution of 3,4-di-O-acetyl-D-glucal from Step 1

-

Phosphate buffer (pH 8.6 to 9.0)

-

Ethyl acetate

-

n-hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

Adjust the pH of the filtrate from Step 1 to a range of 8.6 to 9.0 using a suitable buffer.

-

Maintain the solution at a temperature between 0°C and 25°C for 2-6 hours to facilitate the acyl migration.

-

After the migration is complete, acidify the solution to a pH between 3 and 5 to stop the reaction.

-

Extract the product with ethyl acetate.

-

Evaporate the combined organic extracts under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (1:1 v/v) as the eluent.

-

The final product, this compound, is isolated as a pure compound. The global yield for this two-step, one-pot process is reported to be around 90%.[1]

-

Synthesis Workflow

The following diagram illustrates the synthetic pathway from 3,4,6-tri-O-acetyl-D-glucal to this compound.

References

Technical Guide: ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate (CAS 63914-23-8)

Disclaimer: Publicly available scientific literature lacks specific data regarding the biological activity, experimental protocols, and signaling pathways for the compound with CAS number 63914-23-8. This guide provides an overview of its chemical identity, general synthetic approaches for related compounds, and potential, though unconfirmed, areas of application based on the broader class of dihydropyran derivatives.

Introduction

The compound identified by CAS number 63914-23-8 is ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate. It belongs to the class of dihydropyran derivatives, specifically a di-O-acetylated glucal. Glucals are unsaturated monosaccharides derived from glucose and are valuable chiral building blocks in organic synthesis, particularly for the preparation of oligosaccharides, C-glycosides, and other carbohydrate-based bioactive molecules. The acetylation of hydroxyl groups is a common strategy in carbohydrate chemistry to protect these functional groups during synthetic transformations.

This document serves as a technical overview for researchers, scientists, and drug development professionals, summarizing the available chemical data for this specific compound and outlining general synthetic methodologies and potential biological relevance of the broader class of dihydropyran and glucal derivatives.

Physicochemical Properties

The fundamental properties of ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate are summarized below. This data is compiled from chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 63914-23-8 | [1][2][3] |

| IUPAC Name | ((2R,3S,4R)-4-acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | [1] |

| Molecular Formula | C10H14O6 | [3] |

| Molecular Weight | 230.21 g/mol | [2][3] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C | [1][2] |

| InChI Key | KMXKCQQJJNRDFI-BBBLOLIVSA-N | [1] |

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of CAS 63914-23-8 are not detailed in the available literature. However, the general synthesis of acetylated glucals is a well-established process in carbohydrate chemistry. A common route involves the reductive elimination of a per-O-acetylated glycosyl halide.

General Experimental Protocol for the Synthesis of Acetylated Glucals

The following is a generalized protocol based on the synthesis of similar structures, such as tri-O-acetyl-D-glucal, and should be adapted and optimized for the specific target molecule.

Materials:

-

D-glucose

-

Acetic anhydride

-

Acid catalyst (e.g., perchloric acid, sulfuric acid, zinc chloride)

-

Hydrogen bromide (or equivalent, e.g., phosphorus tribromide and water)

-

Zinc powder

-

Ammonium chloride or other co-catalysts

-

Methanol

-

Chloroform

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

Appropriate solvents for extraction and purification (e.g., ethyl ether, propyl ether)

Procedure:

-

Peracetylation of D-glucose: D-glucose is treated with an excess of acetic anhydride in the presence of an acid catalyst. The reaction is typically stirred at a controlled temperature (e.g., 15-45°C) until completion.

-

Formation of the Glycosyl Halide: Without purification of the peracetylated glucose, a brominating agent such as hydrogen bromide is introduced to form the 1-bromo acetylated glucose crude product. This intermediate is often purified by recrystallization from a solvent like ethyl ether.

-

Reductive Elimination to Form the Glucal: The purified 1-bromo acetylated glucose is dissolved in a solvent such as methanol. Zinc powder and a co-catalyst like ammonium chloride are added to the solution. The reaction mixture is stirred at a controlled temperature (e.g., 30-35°C) to facilitate the reductive elimination, which forms the double bond characteristic of a glucal.

-

Work-up and Purification: The reaction mixture is filtered to remove excess zinc and other solids. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, often involving extraction with an organic solvent like chloroform. The organic layer is dried with anhydrous sodium sulfate, filtered, and concentrated.

-

Final Purification: The crude acetylated glucal is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Workflow for General Synthesis of Acetylated Glucals

Caption: General workflow for the synthesis of acetylated glucals.

Biological Activity and Potential Applications

There is no specific biological activity reported for ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate in the scientific literature. However, the broader class of dihydropyran derivatives has been investigated for a wide range of pharmacological activities.

Potential Biological Activities of Dihydropyran Derivatives

Compounds containing the dihydropyran or the related pyran core structure have demonstrated a variety of biological effects. These include:

-

Anticancer Activity: Some pyran-based compounds have shown anti-proliferative effects against various cancer cell lines.

-

Antimicrobial Activity: Derivatives of dihydropyran have been synthesized and evaluated for their antibacterial and antifungal properties.

-

Antiviral Activity: The dihydropyran ring is a structural component of some antiviral agents.

-

Anti-inflammatory and Antioxidant Properties: Certain pyran derivatives have been reported to possess anti-inflammatory and antioxidant activities.

-

Vasorelaxant and Anti-asthmatic Properties: Some 4H-pyran derivatives have shown relaxant effects on smooth muscle, suggesting potential applications in cardiovascular and respiratory conditions.

It is important to emphasize that these are general activities of the broader chemical class, and the specific compound CAS 63914-23-8 has not been evaluated for these effects. Its primary role is likely as a chiral intermediate for the synthesis of more complex molecules.

Signaling Pathways

Due to the absence of studies on the biological effects of ((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate, there is no information regarding its interaction with any signaling pathways.

Conclusion

((2R,3S,4R)-4-Acetoxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate (CAS 63914-23-8) is a di-O-acetylated glucal derivative. While its physicochemical properties are documented by chemical suppliers, there is a significant lack of publicly available data on its biological activity and specific synthetic protocols. Based on the chemistry of related compounds, it is likely a synthetic intermediate used in the construction of more complex carbohydrate-based molecules. The broader class of dihydropyran derivatives is of interest to medicinal chemists due to a wide range of reported biological activities. Further research is required to determine if CAS 63914-23-8 possesses any of these properties. Researchers interested in this molecule should consider its potential as a chiral building block in their synthetic strategies.

References

An In-depth Guide to Glycal Chemistry and its Building Blocks for Researchers, Scientists, and Drug Development Professionals

Introduction to Glycal Chemistry: Unleashing the Synthetic Potential of Unsaturated Carbohydrates

Glycal chemistry, a cornerstone of modern carbohydrate synthesis, revolves around a unique class of unsaturated sugars known as glycals. These cyclic enol ether derivatives, characterized by a double bond between the first and second carbon atoms of the pyranose or furanose ring, serve as versatile and highly reactive building blocks in the synthesis of complex oligosaccharides, glycoconjugates, and various medicinally important molecules.[1][2][3] The presence of the endocyclic double bond not only activates the molecule for a diverse range of chemical transformations but also provides a strategic entry point for the introduction of various functionalities with a high degree of stereocontrol.[1][2] This guide provides an in-depth exploration of the core principles of glycal chemistry, detailing the synthesis of key glycal building blocks, their diverse chemical reactions, and their applications in the realm of drug discovery and development.

The Foundation: Synthesis of Glycal Building Blocks

The accessibility of glycals as chiral starting materials has spurred the development of numerous synthetic approaches. A widely employed method for the preparation of glycals involves the reductive elimination of a glycosyl halide, typically a glycosyl bromide, which is itself synthesized from the corresponding per-O-acetylated sugar.

Key Glycal Building Block: 3,4,6-Tri-O-acetyl-D-glucal

One of the most common and versatile glycal building blocks is 3,4,6-tri-O-acetyl-D-glucal. Its synthesis is a foundational procedure in many carbohydrate laboratories.

Experimental Protocol: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

Materials:

-

D-Glucose

-

Acetic anhydride

-

Perchloric acid (catalytic amount)

-

Hydrogen bromide in acetic acid (33% w/v)

-

Zinc dust

-

Sodium dihydrogen phosphate

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Acetylation of D-Glucose: To a stirred solution of D-Glucose (1.0 eq) in dichloromethane (DCM), add acetic anhydride (5.4 eq) and a catalytic amount of perchloric acid at 0°C. The reaction is typically complete within 30 minutes.

-

Bromination: To the reaction mixture from step 1, slowly add a solution of hydrogen bromide in acetic acid at 0°C. Stir the reaction mixture at room temperature for 6 hours.

-

Work-up: Quench the reaction by pouring the mixture into ice-cold water. Dilute with ethyl acetate and wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Reductive Elimination: Concentrate the dried organic layer under reduced pressure to obtain the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-glucose. To this crude product, add zinc dust (4.5 eq) and sodium dihydrogen phosphate (13.8 eq) in a suitable solvent system like ethyl acetate.

-

Final Work-up and Purification: Stir the mixture vigorously at room temperature for 3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate. Wash the organic phase with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford 3,4,6-tri-O-acetyl-D-glucal as a white solid.

The Versatility of Glycals: Key Chemical Transformations

The enol ether functionality within the glycal ring is the hub of its reactivity, allowing for a wide array of transformations. These reactions enable the stereoselective introduction of new functional groups at the C1 and C2 positions, making glycals invaluable precursors for a diverse range of carbohydrate derivatives.

Electrophilic Additions

The double bond of glycals readily undergoes electrophilic addition reactions. This allows for the introduction of various substituents, including halogens, and the formation of epoxides.

The epoxidation of glycals is a crucial transformation that generates highly reactive 1,2-anhydrosugars (glycal epoxides). These epoxides are excellent glycosyl donors and can be opened by a variety of nucleophiles to form glycosidic linkages. A common and efficient method for glycal epoxidation is the use of dimethyldioxirane (DMDO), which can be generated in situ from Oxone and acetone.

Experimental Protocol: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal using in situ generated DMDO

Materials:

-

3,4,6-Tri-O-benzyl-D-glucal

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Oxone (potassium peroxymonosulfate)

-

Water

Procedure:

-

Reaction Setup: To a cooled (0°C) solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) in a biphasic mixture of dichloromethane and acetone, add a saturated aqueous solution of sodium bicarbonate.

-

In situ Generation of DMDO and Epoxidation: Stir the mixture vigorously while adding a solution of Oxone (2.0 eq) in water dropwise over a period of approximately 20 minutes.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at 0°C for about 3 hours, monitoring the consumption of the starting material by TLC. Once complete, separate the organic phase. Extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose is often used in the next step without further purification due to its reactivity.

Glycosylation Reactions: Building Complex Carbohydrates

Glycals are extensively used as glycosyl donors in the synthesis of oligosaccharides. These reactions can be broadly categorized into the formation of O-, C-, and N-glycosidic linkages.

The formation of O-glycosidic bonds is fundamental to oligosaccharide synthesis. Glycals can be activated in various ways to react with alcohol acceptors.

-

Ferrier Rearrangement: This powerful reaction involves the allylic rearrangement of a glycal in the presence of a Lewis acid and a nucleophilic alcohol, leading to the formation of 2,3-unsaturated glycosides.[4][5] The reaction typically proceeds through a delocalized allyloxocarbenium ion intermediate.[4]

Experimental Protocol: Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

An alcohol acceptor (e.g., benzyl alcohol)

-

A Lewis acid catalyst (e.g., boron trifluoride etherate, BF3·OEt2)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane at -20°C, add the Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq) dropwise under an inert atmosphere.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a few drops of triethylamine. Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.[4]

The stereoselectivity of the Ferrier rearrangement is influenced by the choice of Lewis acid, solvent, and the structure of the glycal and alcohol. Generally, the α-anomer is the major product.[4]

Table 1: Representative Yields and Stereoselectivities in Ferrier O-Glycosylation

| Glycal Donor | Alcohol Acceptor | Lewis Acid | Solvent | Yield (%) | α:β Ratio |

| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | InCl₃ | Dichloromethane | High | 7:1 |

| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | SnCl₄ | Dichloromethane | 83 | 86:14 |

| 3,4,6-Tri-O-acetyl-D-glucal | Isopropanol | BF₃·OEt₂ | Dichloromethane | 95 | - |

| 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | ZnCl₂ | Toluene | 65-95 | 89:11 |

| 3,4,6-Tri-O-benzyl-D-glucal | Benzyl alcohol | Y(OTf)₃ | - | High | - |

Data compiled from various sources, including Wikipedia's entry on the Ferrier rearrangement.[4]

C-Glycosides, where the anomeric carbon is linked to a carbon atom of the aglycone, are stable analogs of O-glycosides and are of significant interest in drug development due to their resistance to enzymatic hydrolysis. Glycals serve as excellent precursors for the synthesis of C-glycosides through various methods, including the Ferrier rearrangement with carbon nucleophiles.[4]

Table 2: Synthesis of C-Glycosides from Glycals

| Glycal Donor | Nucleophile | Catalyst/Reagent | Yield (%) | Stereoselectivity |

| 3,4,6-Tri-O-acetyl-D-glucal | Allyltrimethylsilane | Ceric Ammonium Nitrate | 88 | α-anomer exclusively |

| 3,4,6-Tri-O-acetyl-D-glucal | Trimethylsilyl cyanide | Ceric Ammonium Nitrate | 77 | 5:1 mixture of anomers |

| Protected Glycals | Arylboronic acids | Palladium catalyst | Good to Excellent | High α-selectivity |

| Glycals | Aryl iodides | Palladium catalyst | Good | High α-selectivity |

N-Glycosides are integral components of glycoproteins and play crucial roles in various biological processes.[6][7] The synthesis of N-glycosides from glycals can be achieved through methods like the aza-Ferrier rearrangement, where a nitrogen nucleophile is used.[5]

Table 3: Synthesis of N-Glycosides from Glycals

| Glycal Donor | Nitrogen Nucleophile | Catalyst/Reagent | Yield (%) | Stereoselectivity |

| D-Glycal derivatives | Carbamates, Tosylamides | Iodine | Moderate to Good | - |

| Glycal-derived β-ketoesters | Amines | Palladium catalyst | Moderate to High | - |

Protecting Group Strategies in Glycal Chemistry

The polyhydroxylated nature of carbohydrates necessitates the use of protecting groups to achieve regioselective reactions.[1][8][9] In glycal chemistry, the strategic use of protecting groups is crucial for controlling the reactivity and stereochemical outcome of glycosylation reactions.[1]

-

Participating Groups: Acyl groups (e.g., acetyl, benzoyl) at the C3 position can participate in the reaction, influencing the stereoselectivity at the anomeric center.

-

Non-Participating Groups: Ether-based protecting groups like benzyl (Bn) and silyl ethers (e.g., TBS, TIPS) are considered non-participating and are often employed when direct control from the C3 position is not desired.

-

Temporary and Permanent Protection: A combination of temporary (e.g., silyl ethers, acetals) and permanent (e.g., benzyl ethers) protecting groups allows for the sequential unmasking of hydroxyl groups for further glycosylation, enabling the synthesis of complex oligosaccharides.[10]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the core concepts of glycal chemistry, the following diagrams, generated using the DOT language, depict key structures, transformations, and experimental workflows.

References

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 5. Ferrier rearrangement - Wikiwand [wikiwand.com]

- 6. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]

- 10. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

The Pivotal Role of Acetyl Protecting Groups in Modern Carbohydrate Synthesis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of synthetic carbohydrate chemistry, enabling the precise modification of complex polyhydroxylated structures. Among the arsenal of available protecting groups, the acetyl group stands out for its versatility, reliability, and unique stereoelectronic properties. This technical guide provides a comprehensive overview of the role of acetyl protecting groups in carbohydrate synthesis. It delves into their advantages, such as ease of introduction and removal, and their profound influence on the stereochemical outcome of glycosylation reactions through neighboring group participation. Disadvantages, including the potential for acyl migration and the formation of orthoester side products, are also critically examined. Detailed experimental protocols for acetylation and deacetylation are provided, alongside tabulated quantitative data for key transformations. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates.

Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry

Carbohydrates, with their dense functionalization and multiple stereocenters, present formidable challenges to the synthetic chemist.[1][2] The selective manipulation of one hydroxyl group in the presence of several others necessitates a carefully orchestrated protection-deprotection strategy. Protecting groups are temporary modifications of functional groups that prevent them from reacting while transformations are carried out elsewhere in the molecule.[3][4] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functionalities within the molecule.[5]

The acetyl group (Ac), an acyl protecting group, is one of the most widely used in carbohydrate chemistry due to its numerous favorable characteristics.[6][7] Acetylation of hydroxyl groups is typically a high-yielding and efficient process.[2] This guide will explore the multifaceted role of acetyl protecting groups, from their basic application in masking hydroxyls to their intricate involvement in directing stereoselective glycosylations.

Advantages and Disadvantages of Acetyl Protecting Groups

The utility of acetyl groups in carbohydrate synthesis is a balance of their beneficial properties and potential drawbacks.

Advantages

-

Ease of Introduction and Removal: Acetylation is readily achieved using common reagents like acetic anhydride or acetyl chloride, often with a base catalyst such as pyridine or a Lewis acid.[7] Conversely, deacetylation is typically accomplished under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).[8]

-

Crystallinity: Per-O-acetylated carbohydrates are often crystalline solids, which facilitates their purification by recrystallization.

-

Neighboring Group Participation: An acetyl group at the C-2 position of a glycosyl donor can participate in the glycosylation reaction to form a cyclic dioxolenium ion intermediate.[3][9] This intermediate shields one face of the molecule, leading to the stereoselective formation of 1,2-trans-glycosidic linkages.[3][9] This is a powerful tool for controlling the stereochemical outcome of glycosylation reactions.

-

Orthogonal Stability: Acetyl groups are stable to a wide range of reaction conditions, including those used for the introduction and removal of other protecting groups like benzyl ethers and silyl ethers, allowing for orthogonal protection strategies.[6]

Disadvantages

-

Acyl Group Migration: Under certain conditions, particularly basic or acidic, acetyl groups can migrate between adjacent hydroxyl groups.[10][11][12][13] This isomerization can lead to a mixture of products and complicate synthetic strategies.[10][11][12] Migration typically occurs from a secondary to a primary hydroxyl group, which is the most thermodynamically stable position.[11]

-

Orthoester Formation: During glycosylation reactions with donors possessing a participating C-2 acetyl group, orthoester formation can be a significant side reaction.[14] This occurs when the alcohol nucleophile attacks the dioxolenium ion intermediate at the central carbon instead of the anomeric carbon.

-

Disarming Effect: The electron-withdrawing nature of acetyl groups reduces the reactivity of the glycosyl donor, a phenomenon known as the "disarming" effect.[15] This can necessitate the use of more forceful activation conditions for glycosylation.

The Critical Role of Neighboring Group Participation

One of the most significant contributions of acetyl groups to carbohydrate synthesis is their ability to direct the stereochemical outcome of glycosylation reactions through neighboring group participation.[3][15] When an acetyl group is located at the C-2 position of a glycosyl donor, its carbonyl oxygen can act as an internal nucleophile, attacking the anomeric center upon activation of the leaving group. This results in the formation of a rigid, bicyclic dioxolenium ion intermediate.[3][9]

The formation of this intermediate effectively blocks the syn-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack from the anti-face, leading to the exclusive formation of the 1,2-trans-glycosidic linkage.[3][9] For glucose and galactose donors, this results in the formation of β-glycosides, while for mannose donors, it leads to α-glycosides.

Caption: Neighboring group participation of a C-2 acetyl group.

Experimental Protocols

General Procedure for Per-O-acetylation of a Monosaccharide

This protocol describes a standard method for the complete acetylation of a free sugar using acetic anhydride and a catalyst.

Materials:

-

Monosaccharide (e.g., D-glucose)

-

Acetic anhydride (Ac₂O)

-

Catalyst (e.g., sodium acetate or lithium perchlorate[16])

-

Solvent (e.g., pyridine or dichloromethane if using LiClO₄[16])

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the monosaccharide (1 equivalent) in the chosen solvent, add the catalyst (catalytic amount, e.g., 0.1 equivalent per hydroxyl group for LiClO₄[16]).

-

Add acetic anhydride (1.1 to 1.5 equivalents per hydroxyl group) dropwise to the stirring solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 40 °C) to proceed to completion.[16]

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude per-O-acetylated sugar.

-

Purify the product by recrystallization or column chromatography.

Caption: General workflow for per-O-acetylation.

General Procedure for Zemplén Deacetylation

This protocol outlines the deprotection of acetylated carbohydrates under basic conditions.

Materials:

-

Per-O-acetylated carbohydrate

-

Anhydrous methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (catalytic amount)

-

Amberlite IR-120 (H⁺) resin

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the per-O-acetylated carbohydrate in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution in methanol (typically a few drops of a 0.5 M solution).

-

Monitor the reaction by TLC. The reaction is usually complete within a short period (minutes to a few hours) at room temperature.

-

Upon completion, neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the deacetylated carbohydrate.

Selective Anomeric Deacetylation

Selective removal of the anomeric acetyl group is a key transformation in the synthesis of glycosyl donors.

Materials:

-

Per-O-acetylated carbohydrate

-

Reagent for selective deacetylation (e.g., MgO in methanol[17], ammonium acetate in DMF[18], or methylamine[19])

-

Solvent (as specified by the chosen method)

-

Saturated aqueous NaHCO₃ (for workup with MgO/MeOH[17])

-

Dichloromethane (for extraction)

Procedure (using MgO/MeOH as an example[17]):

-

To a solution of the per-O-acetylated carbohydrate (1 mmol) in methanol (20 mL), add MgO (1 mmol).

-

Stir the mixture under reflux for 4-5 hours, monitoring the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

For larger scale reactions, neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 1-hydroxy sugar.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the acetylation and deacetylation of carbohydrates.

Table 1: Efficiency of Per-O-acetylation using LiClO₄ Catalyst[16]

| Substrate | Time (h) | Yield (%) |

| D-Glucose | 2 | 95 |

| D-Mannose | 2 | 96 |

| D-Galactose | 3 | 94 |

| D-Xylose | 1.5 | 97 |

Table 2: Yields for Selective Anomeric Deacetylation with MgO/MeOH[17]

| Substrate | Time (h) | Yield (%) |

| Glucose Pentaacetate | 4 | 89 |

| Galactose Pentaacetate | 4.5 | 85 |

| Xylose Tetraacetate | 3.5 | 92 |

| Lactose Octaacetate | 5 | 82 |

Logical Relationships in Protecting Group Strategy

The choice of a protecting group strategy is a critical decision in the planning of a complex oligosaccharide synthesis. The interplay between different protecting groups and their selective removal is paramount.

Caption: Logical flow of a protecting group strategy in oligosaccharide synthesis.

Conclusion

Acetyl protecting groups are indispensable tools in the field of carbohydrate synthesis. Their ease of use, stability, and, most importantly, their ability to direct the stereochemistry of glycosylation reactions through neighboring group participation have solidified their place in the synthetic chemist's toolbox. While challenges such as acyl migration and orthoester formation must be considered and mitigated, the strategic application of acetyl groups enables the efficient and stereocontrolled synthesis of complex oligosaccharides and glycoconjugates. The detailed protocols and summarized data herein provide a practical guide for researchers, and the visual representations of key concepts offer a clear framework for understanding the fundamental principles governing their use. As the demand for synthetic carbohydrates for biological and medicinal applications continues to grow, a thorough understanding of the role of acetyl protecting groups will remain essential for innovation in this dynamic field.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bohrium.com [bohrium.com]

- 15. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]

- 16. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 17. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

3,6-Di-O-acetyl-D-glucal: A Chiral Synthon for Drug Discovery and Glycoscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di-O-acetyl-D-glucal is a versatile and highly valuable chiral synthon in modern organic chemistry. Its unique structural features, including a reactive double bond and strategically placed protecting groups, make it an ideal starting material for the stereoselective synthesis of a wide array of complex carbohydrates and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in drug development and glycoscience research. Detailed experimental protocols for its preparation and major transformations are presented, alongside quantitative data to inform reaction optimization. Furthermore, this guide illustrates the application of this synthon in the synthesis of oligosaccharides and its relevance to the modulation of biological pathways, such as cell adhesion mediated by P-selectin.

Introduction

Glycals, cyclic enol ethers of sugars, are powerful intermediates in carbohydrate chemistry.[1] Among them, this compound stands out due to the presence of a free hydroxyl group at the C-4 position, which allows for selective functionalization. This feature, combined with the inherent chirality of the molecule, makes it a sought-after building block for the synthesis of 2-deoxy-sugars, oligosaccharides, and various glycoconjugates with significant biological activities.[2] Its applications span from the development of novel therapeutics, such as enzyme inhibitors and anti-inflammatory agents, to the creation of molecular probes for studying fundamental biological processes.[3][4]

Synthesis of this compound

The most common and efficient route to this compound involves a chemoenzymatic approach starting from the readily available 3,4,6-tri-O-acetyl-D-glucal. This process consists of a selective enzymatic deacetylation at the C-6 position, followed by a base-catalyzed intramolecular acyl migration from the C-4 to the C-6 position.[5]

Experimental Protocol: Synthesis of this compound[5]

Step 1: Enzymatic Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal

-

A 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal is prepared in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.

-

To this solution, immobilized Candida rugosa lipase on octyl-agarose gel (1 g) is added.

-

The mixture is stirred at room temperature, and the reaction progress is monitored by HPLC. The pH is maintained at 4.0 by automatic titration.

-

After approximately 4 hours, complete conversion of the starting material to 3,4-di-O-acetyl-D-glucal is typically observed.

-

The immobilized enzyme is removed by filtration.

Step 2: C4 to C6 Acyl Migration

-

The filtrate containing 3,4-di-O-acetyl-D-glucal is cooled to 4°C.

-

The pH of the solution is rapidly adjusted to 9.5 by the addition of a NaOH solution.

-

The reaction mixture is maintained at this pH for a specified time to allow for the acyl migration to occur, yielding this compound.

-

The reaction is quenched by adjusting the pH to an acidic value (e.g., 4.0) to prevent further migration.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (n-hexane/ethyl acetate, 1/1 v/v) to afford pure this compound. A global yield of 90% can be achieved.[5]

Key Reactions of Acetylated Glucals as Chiral Synthons

The synthetic utility of this compound and its precursor, 3,4,6-tri-O-acetyl-D-glucal, is demonstrated through a variety of stereoselective transformations. The double bond serves as a handle for introducing diverse functionalities.

Ferrier Rearrangement

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals with nucleophiles (e.g., alcohols, thiols) to produce 2,3-unsaturated glycosides.[6] This reaction is fundamental for the synthesis of oligosaccharides and glycoconjugates. The stereochemical outcome is influenced by the catalyst and reaction conditions, often favoring the formation of the α-anomer due to the anomeric effect.[6]

Table 1: Quantitative Data for the Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal

| Entry | Alcohol/Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |

| 1 | Benzyl alcohol | 3,5-Dinitrobenzoic acid (20) | CH3CN | 80 | 2-3 | 81 | Predominantly α | [6] |

| 2 | Ethanol | Resin-H+ (low loading) | Perfluoro-n-hexane | 100 | 6 | 45 | >20:1 | [7] |

| 3 | 2-Phenylethanol | BDMS (10) | CH2Cl2 | RT | - | 65-90 | - | [1] |

| 4 | Cholesterol | BF3·OEt2 | Benzene | - | - | - | Predominantly α | [8] |

| 5 | Thiophenol | 3,5-Dinitrobenzoic acid (20) | CH3CN | 80 | 2-3 | High | Predominantly α | [6] |

BDMS: Bromodimethylsulfonium bromide

Experimental Protocol: Ferrier Rearrangement with 3,5-Dinitrobenzoic Acid[6]

-

To a solution of 3,4,6-tri-O-acetyl-D-glucal (0.5 mmol) and the alcohol or thiol (1 equivalent) in dry acetonitrile (5 mL), 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) is added at room temperature.

-

The reaction mixture is stirred at 80°C for the time specified (typically 2-3 hours), with the progress monitored by TLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by silica gel column chromatography (ethyl acetate/hexanes, 1/4 v/v) to yield the 2,3-unsaturated glycoside.

Epoxidation

The double bond of acetylated glucals can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are highly reactive intermediates that can be opened by various nucleophiles to introduce functionality at C-1 and C-2 with high stereocontrol. Dimethyldioxirane (DMDO), often generated in situ from Oxone® and acetone, is a particularly effective reagent for this transformation.[3]

Table 2: Quantitative Data for the Epoxidation of Acetylated Glucals

| Entry | Substrate | Oxidizing Agent | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Product Ratio (gluco:manno) | Reference |

| 1 | 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | CH2Cl2 / aq. NaHCO3 / Acetone | 0 to RT | 6 | 87 | 7:1 | [3][9] |

| 2 | 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | CH2Cl2 / aq. NaHCO3 / Acetone | 0 to RT | 2.5 | 99 | 100% α-gluco | [9] |

Experimental Protocol: In Situ Epoxidation with DMDO[3]

-

To a vigorously stirred, ice-cooled, biphasic solution of 3,4,6-tri-O-acetyl-D-glucal (3.00 g, 11.02 mmol) in CH2Cl2 (50 mL), acetone (5 mL), and saturated aqueous NaHCO3 (100 mL), a solution of Oxone® (13.6 g, 22.12 mmol) in water (60 mL) is added dropwise over 20 minutes.

-

The mixture is stirred vigorously at 0°C for 30 minutes and then at room temperature for an additional 6 hours.

-

The organic phase is separated, and the aqueous phase is extracted with CH2Cl2 (3 x 30 mL).

-

The combined organic phases are dried (Na2SO3) and concentrated to give a mixture of the corresponding 1,2-anhydro-gluco- and -manno-pyranoses.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are crucial for the synthesis of complex oligosaccharides and other molecules with therapeutic potential. A notable application is in the development of inhibitors for selectins, a family of cell adhesion molecules involved in inflammatory responses.

Case Study: Synthesis of a P-selectin Inhibitor Precursor

P-selectin, expressed on the surface of activated endothelial cells and platelets, mediates the initial tethering and rolling of leukocytes during inflammation.[8] Small molecules that mimic the natural carbohydrate ligands of P-selectin, such as sialyl Lewisx, can act as antagonists and are promising anti-inflammatory agents.[8] The synthesis of such mimetics can utilize this compound as a chiral scaffold.

Below is a conceptual workflow for the synthesis of a simplified P-selectin inhibitor precursor, illustrating the utility of this compound.

Signaling Pathway: P-selectin Mediated Cell Adhesion

The interaction between P-selectin on endothelial cells and its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes is a critical step in the inflammatory cascade. This interaction initiates leukocyte rolling, which is a prerequisite for subsequent firm adhesion and transmigration into tissues.[10] A P-selectin inhibitor, synthesized from a glucal-derived synthon, would competitively bind to P-selectin, thereby blocking its interaction with PSGL-1 and attenuating the inflammatory response.

Conclusion

This compound has established itself as a cornerstone chiral synthon in the synthesis of complex carbohydrates and glycoconjugates. Its preparation via a robust chemoenzymatic route and its versatile reactivity, particularly in Ferrier rearrangements and epoxidations, provide access to a vast chemical space of biologically relevant molecules. The application of this synthon in the development of P-selectin inhibitors highlights its significance in drug discovery. As the field of glycoscience continues to expand, the demand for such well-defined and versatile chiral building blocks will undoubtedly grow, further solidifying the importance of this compound in advancing both chemical synthesis and biomedical research.

References

- 1. nbinno.com [nbinno.com]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Design, synthesis, and enzyme inhibition evaluation of some novel Mono- and Di-O-β-D-Glycopyranosyl Chalcone analogues with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]

- 6. Recent Advances in the Synthesis of C-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recognition and Adhesion [cryst.bbk.ac.uk]

- 8. scilit.com [scilit.com]

- 9. "Stuck on sugars - how carbohydrates regulate cell adhesion, recognition, and signaling" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Acetylated Glucals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of acetylated glucals, with a primary focus on the well-characterized compound 3,4,6-tri-O-acetyl-D-glucal. It includes a summary of quantitative data, detailed experimental protocols for synthesis and characterization, and a visualization of the general experimental workflow.

Introduction to Acetylated Glucals

Acetylated glucals are versatile synthetic intermediates in carbohydrate chemistry, playing a crucial role in the synthesis of a wide array of glycoconjugates, oligosaccharides, and natural products.[1][2][3] The presence of the enol ether functionality and the protecting acetyl groups allows for a range of chemical transformations, making them valuable building blocks in medicinal chemistry and drug development. Understanding their physical properties is paramount for their effective use in synthesis and purification.

Physical Characteristics of 3,4,6-tri-O-acetyl-D-glucal

3,4,6-tri-O-acetyl-D-glucal is the most extensively studied acetylated glucal. Its physical properties are well-documented and summarized in the table below. Data for other acetylated glucals with varying degrees of acetylation are not as readily available in the literature, highlighting the prominence of this particular derivative.

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3] |

| Molecular Formula | C₁₂H₁₆O₇[4] |

| Molecular Weight | 272.25 g/mol [4] |

| Melting Point | 53-55 °C[2][5] |

| Specific Rotation ([α]²⁵_D) | -12° (c=2 in ethanol) |

| Solubility | Soluble in chloroform and ethanol; insoluble in water.[2][6][7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.47 (d, J=6.2 Hz, 1H, H-1), 4.84 (t, J=6.2 Hz, 1H, H-2), 5.30 (m, 1H, H-3), 5.18 (m, 1H, H-4), 4.30 (m, 1H, H-5), 4.25-4.15 (m, 2H, H-6), 2.10, 2.08, 2.05 (3s, 9H, 3x OAc). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.6, 170.2, 169.8 (C=O), 145.5 (C-1), 99.8 (C-2), 68.2, 67.5, 65.9, 61.8, 21.0, 20.9, 20.8 (CH₃). |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 3,4,6-tri-O-acetyl-D-glucal.

This protocol is adapted from established methods for the acetylation of D-glucose followed by a reductive elimination.

Materials:

-

D-glucose

-

Acetic anhydride

-

Perchloric acid (catalyst)

-

Zinc dust

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Acetylation of D-glucose: To a stirred solution of D-glucose (e.g., 500 mg, 2.77 mmol) in dichloromethane (DCM), add acetic anhydride (1.5 mL) and a catalytic amount of perchloric acid at 0°C.

-

Allow the reaction to proceed for 30 minutes at 0°C.

-

Work-up of Acetylated Glucose: The reaction mixture is then carefully poured into ice-water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated under reduced pressure.

-

Reductive Elimination to form the Glucal: The crude acetylated glucose is dissolved in a mixture of acetone and water. Zinc dust and sodium dihydrogen phosphate are added to the solution.

-

The mixture is stirred vigorously at room temperature for 3 hours.

-

Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 4:1 and moving to 2:1) to yield pure 3,4,6-tri-O-acetyl-D-glucal.

The specific rotation is a fundamental physical property for characterizing chiral molecules like acetylated glucals.

Apparatus:

-

Polarimeter

-

Sodium lamp (for D-line at 589 nm)

-

Polarimeter tube (1 dm length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the acetylated glucal (e.g., 200 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) to obtain a known concentration (c) in g/mL.

-

Instrument Calibration: Calibrate the polarimeter with the pure solvent (blank reading).

-

Measurement: Fill the polarimeter tube with the prepared sugar solution, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and measure the observed angle of rotation (α_obs).[8][9]

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (l * c) where l is the path length in decimeters and c is the concentration in g/mL.[10][11]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of acetylated glucals.

Instrumentation and Software:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

NMR data processing software

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified acetylated glucal in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.[12]

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are then analyzed to confirm the structure of the acetylated glucal.[13]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an acetylated glucal.

Caption: General workflow for the synthesis and characterization of acetylated glucals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tri-O-acetyl-D-glucal CAS#: 2873-29-2 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4,6-Tri-O-acetylglucal | C12H16O7 | CID 102891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]

- 6. Cas 2873-29-2,3,4,6-tri-O-Acetyl-D-glucal | lookchem [lookchem.com]

- 7. Tri-O-acetyl-D-glucal | 2873-29-2 [chemicalbook.com]

- 8. satish0402.weebly.com [satish0402.weebly.com]

- 9. scribd.com [scribd.com]

- 10. To determine the specific rotation of a sugar using a polarimeter. (Theory) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubsapp.acs.org [pubsapp.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity of the Enol Ether in D-Glucals

D-glucal, a cyclic enol ether derived from D-glucose, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its unique structure, featuring a highly reactive carbon-carbon double bond between the C1 and C2 positions, makes it a versatile precursor for the synthesis of a wide array of carbohydrate derivatives, including glycosides, glycoconjugates, and aminosugars.[1][3] This guide delves into the fundamental reactivity of the enol ether moiety in D-glucals, focusing on the principal reaction pathways, quantitative data, experimental methodologies, and their implications for drug development.

Core Reactivity of the D-Glucal Enol Ether

The reactivity of D-glucal is dominated by the electron-rich nature of its enol ether double bond (C1=C2). This region of high electron density is susceptible to attack by electrophiles, initiating the two primary and often competing reaction pathways: electrophilic addition and the Ferrier rearrangement.[4][5][6] The choice of acid catalyst—protic versus Lewis acid—is a critical factor in directing the reaction toward one of these pathways.[5][7]

Electrophilic Addition Reactions

In the presence of a protic acid, D-glucals typically undergo electrophilic addition. The reaction is initiated by the protonation of the double bond, which leads to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield 2-deoxyglycosides.[5][8]

Mechanism of Acid-Catalyzed Electrophilic Addition to D-Glucal.

This pathway is fundamental for synthesizing various 2-deoxy sugars. A notable example is the reaction of D-glucal and its derivatives with electrophilic N-F fluorinating reagents, such as Selectfluor™. This reaction produces mixtures of 2-deoxy-2-fluoro-D-gluco- and -D-mannopyranose derivatives, which are valuable intermediates in drug discovery.[9] The ratio of the resulting stereoisomers is dependent on the nature of the oxygen-protecting groups on the glucal.[9]

The Ferrier Rearrangement (Type I)

The Ferrier rearrangement is arguably the most significant reaction involving D-glucals. It is a powerful method for converting glycals into 2,3-unsaturated glycosides.[10][11] This reaction involves a nucleophilic substitution combined with an allylic shift of the double bond from the C1-C2 position to the C2-C3 position. The process is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃) or indium(III) chloride (InCl₃).[11][12]

Unlike protic acids which favor electrophilic addition, Lewis acids coordinate to the oxygen of the C3-leaving group (commonly an acetate), facilitating its departure and the formation of a delocalized, resonance-stabilized allyloxycarbenium ion.[5][7][11] This intermediate is then attacked by a nucleophile at the anomeric carbon (C1), yielding the 2,3-unsaturated glycoside product.[5]

Mechanism of the Lewis Acid-Catalyzed Ferrier Rearrangement.

The Ferrier rearrangement is highly versatile, enabling the synthesis of a wide range of O-, S-, N-, and C-glycosides by varying the nucleophile.[13][14] The stereoselectivity of the nucleophilic attack often favors the formation of the α-anomer.[11][15]

Quantitative Data on Ferrier Rearrangement

The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the reaction conditions. Below is a summary of representative data from the literature.

| Catalyst | Nucleophile (Solvent) | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |

| Boron trifluoride (BF₃·OEt₂) | Various Alcohols (Benzene) | Room Temp. | High (~90%) | Predominantly α | [15] |

| Indium(III) chloride (InCl₃) | Methanol (Dichloromethane) | - | - | 7:1 | [11][12] |

| Tin(IV) chloride (SnCl₄) | Methanol (Dichloromethane) | -78 °C, 10 min | 83% | 86:14 | [11] |

| Zinc chloride (ZnCl₂) | Ethanol (Toluene) | Room Temp., 30-60 min | 65-95% | 89:11 | [11] |

| TMSOTf | Silyl Ketene Acetal (CH₂Cl₂/CH₃CN) | -5 °C, 2 h | - | - | [16] |

Experimental Protocols

Detailed and robust experimental procedures are crucial for reproducible results in a research or drug development setting.

General Protocol for a Lewis Acid-Catalyzed Ferrier Rearrangement

This procedure is adapted from a large-scale synthesis of a C-glycoside from tri-O-acetyl-D-glucal.[16]

Materials:

-

Tri-O-acetyl-D-glucal

-

Silyl ketene acetal (nucleophile)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis acid)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flask under an inert atmosphere, add tri-O-acetyl-D-glucal (1.0 equiv) dissolved in a mixture of CH₂Cl₂ and CH₃CN.

-

Cool the reaction mixture to -5 °C using an appropriate cooling bath.

-

Add the silyl ketene acetal (1.2 equiv) to the cooled solution.

-

Slowly add a solution of TMSOTf (1.1 equiv) in CH₂Cl₂ via an addition funnel over a period of 30 minutes, maintaining the internal temperature at -5 °C.

-

After the addition is complete, stir the reaction mixture at -5 °C for 2 hours.

-

Quench the reaction by slowly pouring the mixture into a stirred, saturated aqueous solution of NaHCO₃.

-

Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel chromatography to obtain the desired 2,3-unsaturated C-glycoside.

Workflow for a Typical Ferrier Rearrangement Experiment.

Applications in Drug Development

The synthetic versatility of D-glucal makes it an important starting material in drug discovery and development. The 2,3-unsaturated glycosides produced via the Ferrier rearrangement are key intermediates for synthesizing a variety of bioactive compounds.[10] Furthermore, D-glucal and its derivatives have been investigated for a range of therapeutic applications, including potential blood sugar-lowering, antiviral, antitumor, and anti-inflammatory effects.[17][18] The ability to readily functionalize the glucal scaffold allows for the creation of diverse molecular libraries, which are essential for identifying new drug candidates and probing biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 12. Ferrier_rearrangement [chemeurope.com]

- 13. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN102397270B - Application of glucal and glucal derivative in preparation of drugs - Google Patents [patents.google.com]

- 18. CN102397270A - Application of glucal and glucal derivative in preparation of medicines - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Nomenclature of Partially Acetylated Sugars

Introduction

Acetylation is a common modification of carbohydrates that plays a critical role in various biological processes, including molecular recognition, signaling, and the modulation of the physical and chemical properties of polysaccharides. In drug development, the precise control and characterization of acetylation patterns on carbohydrate-based therapeutics can significantly impact their efficacy, stability, and immunogenicity. A thorough understanding of the systematic nomenclature of partially acetylated sugars is, therefore, paramount for clear communication and unambiguous representation of these complex molecules. This guide provides a comprehensive overview of the principles governing the naming of partially acetylated sugars, details the experimental protocols for their characterization, and presents this information in a format accessible to professionals in the field.

Fundamentals of Monosaccharide Nomenclature

Before delving into the specifics of acetylated derivatives, it is essential to grasp the basic IUPAC nomenclature for unmodified monosaccharides. The systematic name of a sugar is built upon several key features:

-

Parent Sugar and Number of Carbons: The name is based on the parent aldose or ketose (e.g., glucose, fructose). A prefix indicates the number of carbon atoms (e.g., hexose for six carbons).[1][2]

-

Stereochemistry (D/L Configuration): The configuration of the chiral center furthest from the carbonyl group determines whether the sugar belongs to the D- or L-series, by relating it to D-glyceraldehyde.[1]

-

Ring Structure (Furanose/Pyranose): In solution, monosaccharides exist predominantly as cyclic hemiacetals or hemiketals. A five-membered ring is termed a furanose, and a six-membered ring is a pyranose.[1]

-

Anomeric Configuration (α/β): The formation of the cyclic structure creates a new chiral center at the anomeric carbon (C-1 for aldoses, C-2 for ketoses). The two possible stereoisomers are designated as α or β.[3]

Combining these elements gives the full name of a monosaccharide, for example, α-D-glucopyranose.

Nomenclature of Acetylated Sugars

The acetylation of a sugar involves the replacement of a hydrogen atom of a hydroxyl (-OH) or an amino (-NH₂) group with an acetyl group (-COCH₃).[4][5] The systematic nomenclature for these derivatives follows a clear set of rules.

3.1 O-Acetylation (Acetylation of Hydroxyl Groups)

-

The Acetyl Group: In chemical nomenclature, the acetyl group is often abbreviated as Ac .[4]

-

Locating the Acetyl Group: The position of the acetyl group is indicated by a numerical locant corresponding to the carbon atom whose hydroxyl group is acetylated. The locant is followed by an italicized capital O to specify that the substitution is on the oxygen atom.

-

Example: A glucose molecule acetylated at the hydroxyl group on carbon 2 is named 2-O-acetyl-D-glucopyranose .

-

-

Multiple Acetyl Groups: When multiple hydroxyl groups are acetylated, the locants are listed in ascending order, separated by commas. Prefixes such as di-, tri-, tetra-, etc., are used to indicate the number of identical substituents.

-

Example: A glucose molecule acetylated at carbons 2, 3, and 6 is named 2,3,6-tri-O-acetyl-D-glucopyranose .

-

-

Full Acetylation: A sugar in which all hydroxyl groups are acetylated is named using the prefix "per-". Alternatively, a numerical prefix (e.g., penta- for glucose) can be used.

-

Example: Fully acetylated glucose is named per-O-acetyl-D-glucopyranose or 1,2,3,4,6-penta-O-acetyl-D-glucopyranose . The corresponding ester name, D-glucopyranose pentaacetate , is also commonly used.[6]

-

3.2 N-Acetylation (Acetylation of Amino Groups)

Many biologically important sugars are amino sugars, where a hydroxyl group is replaced by an amino group (-NH₂). The acetylation of this amino group is denoted using an italicized capital N.

-

Example: D-Glucosamine acetylated at the amino group on carbon 2 is named 2-acetamido-2-deoxy-D-glucose or, more commonly, N-acetyl-D-glucosamine . This is frequently abbreviated as GlcNAc .[7][8]

3.3 Symbol Nomenclature for Glycans (SNFG)

For complex glycans, the Symbol Nomenclature for Glycans (SNFG) provides a graphical representation and a text-based nomenclature for modifications. In this system, an acetyl group is denoted by "Ac". The position is indicated by a preceding number.[9][10]

-